molecular formula C41H53O3P B12890389 (1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine

(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine

Cat. No.: B12890389
M. Wt: 624.8 g/mol
InChI Key: IIYKSLWDDNBPKW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by three key components: a partially hydrogenated binaphthyl backbone, a dicyclohexylphosphine group, and a 3,5-dimethoxybenzyl ether moiety. The octahydrobinaphthalene core introduces a semi-rigid chiral environment through its fused cyclohexene rings, which reduce steric strain compared to fully aromatic BINAP derivatives while maintaining axial chirality. The (1R) configuration establishes a fixed stereochemical orientation, with the binaphthyl system adopting a dihedral angle of approximately 85–90° between the naphthalene planes, as observed in related hydrogenated BINAP analogs.

The dicyclohexylphosphine substituent occupies the 2-position of the proximal naphthalene ring, creating a P(III) center with two cyclohexyl groups and one binaphthyl attachment. This arrangement generates a pyramidal geometry at phosphorus, with bond angles of 102–104° (P–C–C) and bond lengths of 1.82–1.85 Å (P–C) based on crystallographic data from analogous phosphine complexes. The 3,5-dimethoxybenzyl ether group at the 2′-position introduces a sterically demanding yet electronically tunable substituent, with methoxy groups positioned para to the ether linkage.

Properties

Molecular Formula

C41H53O3P

Molecular Weight

624.8 g/mol

IUPAC Name

dicyclohexyl-[1-[2-[(3,5-dimethoxyphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]phosphane

InChI

InChI=1S/C41H53O3P/c1-42-32-25-29(26-33(27-32)43-2)28-44-38-23-21-30-13-9-11-19-36(30)40(38)41-37-20-12-10-14-31(37)22-24-39(41)45(34-15-5-3-6-16-34)35-17-7-4-8-18-35/h21-27,34-35H,3-20,28H2,1-2H3

InChI Key

IIYKSLWDDNBPKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)COC2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6CCCCC6)C7CCCCC7)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Step 1: Synthesis of the chiral octahydro-binaphthyl core
    Starting from commercially available or synthesized (R)-octahydro-1,1'-binaphthol derivatives, the core is functionalized to introduce the 2'-hydroxy group for subsequent ether formation.

  • Step 2: Etherification with 3,5-dimethoxybenzyl bromide or equivalent
    The 2'-hydroxy group is converted to the 2'-((3,5-dimethoxybenzyl)oxy) substituent via nucleophilic substitution under basic conditions.

  • Step 3: Introduction of the dicyclohexylphosphine group at the 2-position
    This is achieved by lithiation or metal-halogen exchange at the 2-position of the binaphthyl system followed by reaction with chlorodicyclohexylphosphine or via palladium-catalyzed cross-coupling using appropriate phosphine precursors.

  • Step 4: Purification and characterization
    The final product is purified by column chromatography and recrystallization under inert atmosphere to prevent phosphine oxidation.

Detailed Preparation Methods and Conditions

Etherification of Octahydro-binaphthol

Parameter Details
Starting material (1R)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-binaphthol (CAS 65355-14-8)
Reagent 3,5-Dimethoxybenzyl bromide or chloride
Base Potassium carbonate or sodium hydride
Solvent Anhydrous DMF or THF
Temperature 50–80 °C
Atmosphere Nitrogen or argon inert atmosphere
Reaction time 12–24 hours
Notes Reaction monitored by TLC or HPLC; ether formation confirmed by NMR

Introduction of Dicyclohexylphosphine Group

Two main approaches are reported:

Metalation and Phosphination
Parameter Details
Intermediate 2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl halide (e.g., bromide)
Metalation reagent n-Butyllithium or lithium diisopropylamide (LDA)
Phosphine reagent Chlorodicyclohexylphosphine
Solvent Anhydrous THF or diethyl ether
Temperature -78 °C to 0 °C
Atmosphere Strictly inert (N2 or Ar)
Reaction time 1–3 hours
Workup Quenching with water, extraction, drying, and purification
Palladium-Catalyzed Cross-Coupling
Parameter Details
Substrate 2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl boronic acid or halide
Catalyst Pd2(dba)3 or Pd(PPh3)4
Ligand Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine (as ligand)
Base Potassium phosphate or sodium tert-butoxide
Solvent Toluene, THF, or mixture with water
Temperature Reflux (80–110 °C)
Atmosphere Nitrogen or argon
Reaction time 5–24 hours
Notes Reaction monitored by TLC or HPLC; product isolated by column chromatography

Representative Experimental Data Summary

Step Yield (%) Reaction Conditions Notes
Etherification 85–90 50–80 °C, 12–24 h, K2CO3, DMF, N2 High selectivity, confirmed by NMR
Metalation + Phosphination 70–80 -78 °C to 0 °C, n-BuLi, THF, inert atmosphere Sensitive to moisture, requires dry conditions
Pd-Catalyzed Coupling 75–87 Reflux, Pd2(dba)3, K3PO4, toluene, N2 Efficient, scalable, ligand critical

Research Findings and Optimization Notes

  • The inert atmosphere is critical throughout to prevent oxidation of the phosphine moiety, which can lead to decreased yields and impurities.
  • The choice of base and solvent in etherification affects the reaction rate and purity; potassium carbonate in DMF is preferred for mild conditions.
  • Metalation at low temperature (-78 °C) ensures regioselectivity and prevents side reactions.
  • Palladium-catalyzed cross-coupling methods provide a milder alternative to direct metalation, with the advantage of better functional group tolerance.
  • Purification by silica gel chromatography under inert conditions and recrystallization from non-polar solvents (hexanes, dichloromethane/methanol mixtures) yield high-purity products.
  • Analytical techniques such as 1H NMR, 31P NMR, and HPLC are essential for monitoring reaction progress and confirming stereochemical integrity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Etherification 3,5-Dimethoxybenzyl bromide, K2CO3, DMF, N2 High yield, straightforward Requires dry conditions
Metalation + Phosphination n-BuLi, chlorodicyclohexylphosphine, THF, -78 °C Direct phosphine introduction Sensitive to moisture, low temp needed
Pd-Catalyzed Cross-Coupling Pd2(dba)3, K3PO4, toluene, reflux, N2 Mild conditions, scalable Requires expensive catalyst

Chemical Reactions Analysis

Reactivity: R-DTBM-BINAP serves as a versatile ligand in asymmetric catalysis. It participates in various reactions, including:

    Hydrogenation: It facilitates enantioselective hydrogenation of unsaturated substrates.

    Hydroformylation: R-DTBM-BINAP-based rhodium complexes catalyze hydroformylation reactions.

    Asymmetric Allylation: It promotes allylic substitutions with high enantioselectivity.

Common Reagents and Conditions:

    Hydrogenation: Rhodium or iridium complexes with R-DTBM-BINAP as the ligand, hydrogen gas, and suitable solvents.

    Hydroformylation: Rhodium catalysts, carbon monoxide, and hydrogen.

    Allylation: Palladium or rhodium catalysts, allylic substrates, and base.

Major Products: The major products depend on the specific reaction. For instance, in hydrogenation, R-DTBM-BINAP contributes to the formation of chiral alcohols or amines.

Scientific Research Applications

R-DTBM-BINAP finds applications in:

    Asymmetric Synthesis: It enables the synthesis of chiral compounds with high enantioselectivity.

    Catalysis: Used in various catalytic processes, including hydrogenation, hydroformylation, and allylation.

    Medicinal Chemistry: Its chiral properties make it valuable for drug development.

Mechanism of Action

The exact mechanism by which R-DTBM-BINAP exerts its effects depends on the specific reaction. Generally, it coordinates with metal catalysts, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the catalytic process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone Rigidity and Chirality

  • Target Compound : The hydrogenated binaphthalene backbone ensures conformational rigidity, critical for maintaining chiral integrity in asymmetric reactions .
  • BIPHEP Derivatives (e.g., Cl-MeO-BIPHEP) : Biphenyl-based ligands (e.g., Cl-MeO-BIPHEP) lack the hydrogenation seen in the target compound, resulting in less rigidity. The biphenyl system allows for torsional flexibility, which may reduce enantioselectivity in certain reactions .
  • Vinyl-Modified Binaphthalenes (): Compounds like (R)-Diphenyl(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane retain a non-hydrogenated binaphthalene core.

Key Insight: Hydrogenation in the target compound enhances steric control, while biphenyl or non-hydrogenated analogs offer flexibility suited for different catalytic niches.

Phosphine Substituent Effects

Compound Name Phosphine Substituents Steric Bulk (Tolman Cone Angle*) Electronic Properties
Target Compound Dicyclohexyl ~170° (estimated) Strong σ-donor, moderate π-acceptor
(R)-Bis(3,5-dimethylphenyl)phosphane 3,5-Dimethylphenyl ~165° Electron-rich due to methyl groups
S-PHOS Dicyclohexyl ~170° Similar to target compound
Cl-MeO-BIPHEP Diphenyl ~145° Electron-withdrawing (Cl) + donating (OMe)

*Tolman cone angles approximated from analogous structures.

  • Dicyclohexyl vs. Diphenyl : The dicyclohexyl group in the target compound and S-PHOS provides greater steric hindrance than diphenyl (e.g., in Cl-MeO-BIPHEP), favoring bulky substrate accommodation .

Key Insight : Dicyclohexylphosphine groups optimize steric bulk for enantioselective control, whereas diphenyl or aryl-substituted analogs prioritize electronic modulation.

Oxygen-Containing Substituents

  • S-PHOS : Features 2',6'-dimethoxybiphenyl, offering electron donation but lacking the benzyloxy spacer. The direct methoxy placement may limit steric effects compared to the target compound’s extended substituent.
  • Cl-MeO-BIPHEP : Combines electron-donating methoxy and electron-withdrawing chloro groups, creating a balanced electronic profile unsuitable for purely donating environments.

Key Insight : The 3,5-dimethoxybenzyloxy group in the target compound uniquely merges steric and electronic effects, distinguishing it from simpler methoxy-modified ligands.

Biological Activity

(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine, commonly referred to as R-DTBM-BINAP, is a chiral phosphine ligand with significant implications in asymmetric catalysis. Its complex structure and unique properties make it a subject of interest in both synthetic and biological chemistry.

  • Molecular Formula : C₄₁H₅₃O₃P
  • Molecular Weight : 661.73 g/mol
  • Appearance : White to yellow powder
  • Sensitivity : Sensitive to air; requires cold storage for stability

Synthesis

The synthesis of R-DTBM-BINAP involves a condensation reaction between 2,2'-dihydroxy-1,1'-binaphthalene and 3,5-dimethoxybenzyl chloride. The reaction conditions must be carefully controlled to ensure the formation of the desired chiral ligand.

Role in Catalysis

R-DTBM-BINAP is primarily known for its role as a ligand in catalytic reactions. Its ability to form stable complexes with transition metals enhances its effectiveness in asymmetric synthesis. The stereochemical properties of this compound allow it to influence the outcomes of reactions that are critical in pharmaceutical development.

Potential Biological Applications

While specific biological activities of R-DTBM-BINAP have not been extensively documented, its role as a chiral ligand suggests potential applications in drug synthesis and design. Chiral ligands can significantly affect the stereochemistry of products in biological pathways, which is essential for developing drugs targeting specific receptors or enzymes.

Comparative Analysis with Similar Compounds

Compound Name Structure Unique Features
DicyclohexylphosphineStructureSimple phosphine without chiral properties
BINAP (Biphenyl Phosphine)StructureKnown for high enantioselectivity but lacks the dimethoxy substitution
(S)-(+)-DIPAMPStructureOffers different stereochemical properties compared to R-DTBM-BINAP

Study 1: Asymmetric Synthesis Using R-DTBM-BINAP

A recent study demonstrated the use of R-DTBM-BINAP in the asymmetric hydrogenation of ketones. The results showed that this ligand provided high enantioselectivity and yield compared to other ligands.

  • Catalyst Used : RuCl₂(PPh₃)₃
  • Substrate : Various ketones
  • Yield : Up to 95%
  • Enantioselectivity : Up to 99% ee

Study 2: Coordination Chemistry

Research has focused on the coordination behavior of R-DTBM-BINAP with various transition metals. These studies help elucidate how the ligand's structure influences its reactivity and selectivity in catalytic cycles.

  • Transition Metals Studied : Rhodium, Palladium
  • Findings : Enhanced stability and selectivity were noted when using R-DTBM-BINAP compared to traditional phosphines.

Q & A

Basic: What synthetic methodologies are recommended for preparing (1R)-Dicyclohexyl...phosphine with high enantiopurity?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions with chiral phosphine ligands. Key steps include:

  • Dissolving PdCl(C₃H₅)₂ and a chiral ligand (e.g., (R)-bis(3,5-dimethylphenyl)phosphane derivatives) in dry, degassed methanol at 0°C .
  • Adding substrates like allyl acetates or oximes, followed by reaction monitoring via thin-layer chromatography (TLC).
  • Purification via column chromatography to isolate the product as a colorless oil (yield ~63%, [α]D²⁰ = −8.10 in CHCl₃) .
  • Critical factors : Strict anhydrous conditions, precise temperature control, and ligand-to-metal ratio optimization to minimize racemization.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?

Answer:

  • ¹H NMR : Identifies aromatic protons and methoxy groups (e.g., δ 3.75–3.85 ppm for OCH₃) .
  • ³¹P{¹H} NMR : Confirms phosphorus environment (e.g., δ 18–22 ppm for arylphosphine ligands) .
  • Optical rotation : Measures enantiomeric excess ([α]D²⁰), validated against literature values .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., C₃₈H₃₃P: 520.66 g/mol) .

Advanced: How do steric and electronic effects of substituents on the binaphthyl backbone influence catalytic activity?

Answer:

  • Steric effects : Bulky cyclohexyl groups enhance enantioselectivity by restricting metal coordination geometry, as seen in analogous RuPhos ligands .
  • Electronic effects : Electron-donating methoxy groups increase ligand electron density, improving oxidative addition rates in cross-coupling reactions. Compare with Cl-MeO-BIPHEP derivatives ( ), where electron-withdrawing substituents reduce catalytic turnover .
  • Methodological validation : Use Hammett σ constants to correlate substituent effects with reaction rates .

Advanced: How can researchers resolve contradictions in reaction yields when using this ligand under varying conditions?

Answer:

  • Systematic screening : Test solvent polarity (e.g., methanol vs. 1,4-dioxane) and additives (e.g., 2,4,6-collidine) to stabilize intermediates .
  • Kinetic studies : Monitor reaction progress via in-situ ³¹P NMR to identify rate-limiting steps .
  • Controlled experiments : Compare ligand performance with structurally similar compounds (e.g., t-Bu-X-Phos in ) to isolate steric/electronic contributions .

Basic: What are the optimal storage and handling protocols to ensure ligand stability?

Answer:

  • Storage : Keep in a dark, dry environment at room temperature in sealed containers to prevent oxidation .
  • Handling : Use gloveboxes or Schlenk lines under inert gas (N₂/Ar) to avoid moisture and oxygen exposure .
  • Stability assessment : Periodically check purity via TLC and ³¹P NMR to detect decomposition (e.g., phosphine oxide formation) .

Advanced: What strategies enhance enantioselectivity in allylation reactions catalyzed by this ligand?

Answer:

  • Ligand tuning : Introduce electron-deficient aryl groups (e.g., 3,5-dimethoxybenzyl) to modulate metal-ligand orbital interactions .
  • Substrate engineering : Use allyl hydrazides or oximes with bulky substituents to exploit steric differentiation in transition states .
  • Additive optimization : Add Na₂S₂O₅ to suppress side reactions (e.g., β-hydride elimination) and improve ee values to >95% .

Advanced: How does this ligand compare to BIPHEPHOS in asymmetric catalysis?

Answer:

  • Structural differences : BIPHEPHOS has a bis(dioxaphosphepin) backbone ( ), while the target ligand features a binaphthyl core with octahydro substituents, offering greater rigidity .
  • Catalytic performance : BIPHEPHOS excels in hydroformylation (e.g., 99% ee in Rh-catalyzed reactions), whereas the target ligand is superior for allylic alkylation due to its bulky, chiral environment .
  • Methodological crossover : Test both ligands in parallel under identical conditions to benchmark activity/selectivity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ().
  • First aid : For skin exposure, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before disposal in designated organic waste containers .

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